

Spectroscopic data for 3-(3-Methoxyphenyl)propionaldehyde characterization

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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)propionaldehyde

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-(3-Methoxyphenyl)propionaldehyde**

Introduction

3-(3-Methoxyphenyl)propionaldehyde is an aromatic aldehyde of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates. Its molecular architecture, featuring a methoxy-substituted benzene ring connected to a propanal chain, presents a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the causality behind experimental choices and provide detailed interpretations grounded in established chemical principles, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The diagram below illustrates the structure of **3-(3-Methoxyphenyl)propionaldehyde** with a systematic numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure of **3-(3-Methoxyphenyl)propionaldehyde**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Principle & Expertise: ^1H NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By measuring the resonance frequencies of hydrogen nuclei in a magnetic field, we can deduce their chemical environment, count the number of protons of each type, and determine their proximity to one another. For **3-(3-Methoxyphenyl)propionaldehyde**, this technique is indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the propyl chain.

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing power for moderately polar organic compounds and its single residual peak, which is easily identifiable.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).
- **Instrument Setup:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths are chosen to improve signal dispersion and simplify the interpretation of complex multiplets, particularly in the aromatic region.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans:** 16-32 scans to achieve an adequate signal-to-noise ratio.
 - **Relaxation Delay (D1):** 2-5 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.
 - **Acquisition Time:** ~4 seconds.

- Spectral Width: 0-12 ppm.

Data Presentation: ^1H NMR

The following table summarizes the experimental ^1H NMR data.[\[1\]](#)

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-9	9.82	Triplet (t)	1H	CHO
H-1, H-3, H-4, H-5	6.70 - 7.25	Multiplet (m)	4H	Ar-H
H-12	3.80	Singlet (s)	3H	OCH ₃
H-7	2.95	Triplet (t)	2H	Ar-CH ₂
H-8	2.78	Triplet (t)	2H	CH ₂ -CHO

In-depth Interpretation

- Aldehyde Proton (H-9, δ 9.82): The signal at 9.82 ppm is highly deshielded, which is characteristic of an aldehyde proton due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group. It appears as a triplet, indicating coupling to the adjacent methylene protons (H-8).
- Aromatic Protons (δ 6.70 - 7.25): The complex multiplet in this region integrates to four protons, confirming a disubstituted benzene ring. The meta-substitution pattern and the influence of the electron-donating methoxy group and the electron-withdrawing alkyl chain lead to this overlapping pattern. 2D NMR techniques like COSY would be required for unambiguous assignment of each aromatic proton.
- Methoxy Protons (H-12, δ 3.80): The sharp singlet at 3.80 ppm, integrating to three protons, is the classic signature of a methoxy group attached to an aromatic ring. Its singlet nature confirms the absence of adjacent protons.
- Propyl Chain Protons (H-7 & H-8): The two triplets at 2.95 ppm and 2.78 ppm are indicative of an ethyl bridge (-CH₂-CH₂-). The downfield triplet (H-7, δ 2.95) is assigned to the benzylic

protons, which are adjacent to the aromatic ring. The upfield triplet (H-8, δ 2.78) corresponds to the methylene group adjacent to the aldehyde carbonyl. The triplet multiplicity arises from coupling to each other.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Principle & Expertise: ^{13}C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing us to count the number of different carbon environments. Chemical shifts reveal the nature of the carbon (alkane, alkene, aromatic, carbonyl, etc.). While experimental data for this specific molecule is not readily available in public databases, a predicted spectrum can be reliably constructed based on established substituent effects and data from analogous structures.^[2]

Experimental Protocol: ^{13}C NMR

- **Sample Preparation:** The same sample prepared for ^1H NMR analysis can be used.
- **Instrument Setup:** The spectrum is acquired on the same 400 MHz (or higher) spectrometer, observing the ^{13}C nucleus (~100 MHz).
- **Acquisition Parameters:**
 - **Pulse Program:** A standard ^{13}C experiment with proton decoupling (e.g., 'zgpg30') to ensure each carbon appears as a singlet.
 - **Number of Scans:** 1024 or more scans are typically required due to the low natural abundance of the ^{13}C isotope.
 - **Relaxation Delay (D1):** 2 seconds.
 - **Spectral Width:** 0-220 ppm.

Data Presentation: Predicted ^{13}C NMR

Predicted Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~202.0	C-9 (C=O)	Typical chemical shift for an aldehyde carbonyl carbon.
~159.9	C-2 (Ar-O)	Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
~142.5	C-6 (Ar-C)	Ipsso-carbon attached to the alkyl chain.
~129.6	C-4 (Ar-CH)	Aromatic methine carbon.
~121.0	C-5 (Ar-CH)	Aromatic methine carbon, influenced by the ortho-alkyl and para-methoxy groups.
~114.5	C-3 (Ar-CH)	Aromatic methine carbon.
~111.8	C-1 (Ar-CH)	Aromatic methine carbon, influenced by the ortho-methoxy and para-alkyl groups.
~55.2	C-12 (OCH ₃)	Characteristic shift for a methoxy carbon.
~45.5	C-8 (CH ₂ -CHO)	Aliphatic carbon adjacent to the carbonyl group.
~28.0	C-7 (Ar-CH ₂)	Benzylic carbon, deshielded by the aromatic ring.

In-depth Interpretation

The predicted ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The aldehyde carbonyl (C-9) is the most downfield signal around 202 ppm. The six aromatic carbons are found between ~111 and ~160 ppm, with the carbon attached to the oxygen (C-2) being the most deshielded due to oxygen's high electronegativity.

The methoxy carbon (C-12) appears at its characteristic position around 55 ppm. Finally, the two aliphatic carbons of the propyl chain (C-7 and C-8) are observed in the upfield region.

Infrared (IR) Spectroscopy

Principle & Expertise: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations (stretching, bending) absorb infrared radiation at specific frequencies. For **3-(3-Methoxyphenyl)propionaldehyde**, IR is crucial for the unequivocal identification of the key aldehyde and ether functional groups.

Experimental Protocol: IR

- **Sample Preparation:** A thin liquid film of the neat compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. This method is chosen for its simplicity and because the compound is a liquid at room temperature.
- **Instrument Setup:** The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum is typically scanned from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and H_2O .

Data Presentation: Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
~2930	Medium-Strong	C-H Stretch	Alkyl (CH ₂)
~2830 & ~2720	Medium	C-H Stretch (Fermi Doublet)	Aldehyde (CHO)
~1725	Strong, Sharp	C=O Stretch	Aldehyde (CHO)
~1600 & ~1485	Medium-Weak	C=C Stretch	Aromatic Ring
~1260	Strong	C-O Stretch (Asymmetric)	Aryl-Alkyl Ether (Ar-O-CH ₃)
~1040	Strong	C-O Stretch (Symmetric)	Aryl-Alkyl Ether (Ar-O-CH ₃)
~780	Strong	C-H Bend (out-of-plane)	1,3-disubstituted (meta) Aromatic

In-depth Interpretation

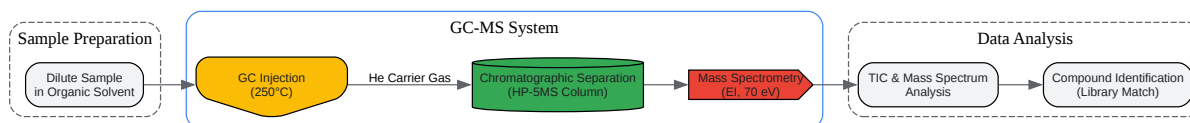
The IR spectrum provides a clear functional group fingerprint. The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch around 1725 cm⁻¹, characteristic of an aliphatic aldehyde. [3] Its presence is confirmed by the distinctive pair of medium intensity peaks (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹, which arise from the stretching of the aldehydic C-H bond. [4] The presence of the methoxy group is confirmed by the strong C-O stretching bands around 1260 cm⁻¹ and 1040 cm⁻¹. [5] Finally, the aromatic ring is identified by the C=C stretching vibrations and the strong out-of-plane C-H bending near 780 cm⁻¹, which is characteristic of a meta-disubstituted benzene ring.

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In its most common form, Electron Ionization (EI), the molecule is fragmented in a predictable manner, yielding a unique fragmentation pattern that serves as a molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is the

preferred method for a volatile compound like this, as it provides separation from impurities prior to mass analysis.

Experimental Protocol: GC-MS



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Caption: Generalized workflow for the GC-MS analysis.

- Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating aromatic compounds.
 - Injection: 1 µL injection volume in split mode (e.g., 50:1) to prevent column overloading.
 - Oven Program: Start at 60°C (hold 2 min), then ramp at 10°C/min to 280°C (hold 5 min). This temperature program ensures efficient separation of the analyte from any residual solvent or impurities.^[6]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation and library-searchable spectra.^[7]
 - Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

- Temperatures: Ion source at 230°C and quadrupole at 150°C.[7]

Data Presentation: Predicted Mass Spectrum

The molecular formula is $C_{10}H_{12}O_2$, corresponding to a molecular weight of 164.20 g/mol .

m/z (Mass-to-Charge Ratio)	Predicted Relative Intensity	Proposed Fragment Ion	Fragmentation Pathway
164	Moderate	$[C_{10}H_{12}O_2]^+\bullet$	Molecular Ion ($M^+\bullet$)
135	Moderate	$[C_9H_{11}O]^+$	Loss of formyl radical ($\bullet CHO$) via alpha-cleavage.
121	High	$[C_8H_9O]^+$	Benzylic cleavage, loss of C_2H_3O . More likely, Tropylium ion formation via rearrangement.
91	Moderate	$[C_7H_7]^+$	Classic tropylium ion from benzylic cleavage.
77	Moderate	$[C_6H_5]^+$	Loss of methyl from tropylium ion.

In-depth Interpretation

The mass spectrum is expected to show a discernible molecular ion peak at $m/z = 164$, confirming the molecular weight. The fragmentation pattern is dictated by the most stable carbocations that can be formed. A key fragmentation would be the formation of a stable benzylic/tropylium-type cation. The base peak is predicted to be at m/z 121, resulting from a rearrangement and cleavage of the side chain, a very common pathway for this type of structure. The presence of a peak at m/z 135 would indicate the loss of the aldehyde group (CHO), further supporting the structure.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of **3-(3-Methoxyphenyl)propionaldehyde**. ^1H NMR confirms the proton framework, including the metasubstituted aromatic ring and the propyl-aldehyde chain. Predicted ^{13}C NMR accounts for all ten unique carbon environments. IR spectroscopy validates the presence of the critical aldehyde and methoxy functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This multi-technique, self-validating workflow exemplifies a rigorous approach to chemical characterization essential for professionals in drug development and chemical research.

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